molecular formula C7H15NO3 B13271915 Methyl 3-amino-2-hydroxy-4-methylpentanoate

Methyl 3-amino-2-hydroxy-4-methylpentanoate

Cat. No.: B13271915
M. Wt: 161.20 g/mol
InChI Key: FERCUSALTMWCBN-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-hydroxy-4-methylpentanoate is a chemical compound with the molecular formula C7H15NO3 It is a derivative of pentanoic acid and is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-hydroxy-4-methylpentanoate typically involves the esterification of 3-amino-2-hydroxy-4-methylpentanoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques would be tailored to the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-hydroxy-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-amino-2-oxo-4-methylpentanoate.

    Reduction: Formation of 3-amino-2-hydroxy-4-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-2-hydroxy-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. It may act as a substrate or inhibitor for certain enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-hydroxy-4-methylpentanoate: Similar structure but with different positioning of functional groups.

    Methyl 2-hydroxy-4-methylpentanoate: Lacks the amino group, affecting its reactivity and applications.

    Methyl 3-amino-2-hydroxy-4-methylvalerate: Another structural isomer with distinct properties.

Uniqueness

Methyl 3-amino-2-hydroxy-4-methylpentanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. Its combination of an amino group, hydroxyl group, and ester group makes it versatile for various synthetic and research purposes.

Biological Activity

Methyl 3-amino-2-hydroxy-4-methylpentanoate, also known as (2S,3S)-3-amino-2-hydroxy-4-methylpentanoic acid, is a chiral amino acid derivative with significant biological activity. This compound's structure includes both amino and hydroxyl functional groups, which contribute to its diverse interactions in biological systems. This article explores the biological activities, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry and functional groups, making it a valuable compound for studying stereochemical effects in biological systems. Its molecular formula is C7H15N1O3C_7H_{15}N_1O_3, and it can be represented as follows:

Molecular Structure  CH3 C CH3 OH C NH2 C OCH3 \text{Molecular Structure }\text{ CH}_3\text{ C CH}_3\text{ OH C NH}_2\text{ C OCH}_3\text{ }

Target of Action:
Research suggests that this compound may interact with specific enzymes such as isomerases, influencing various biochemical pathways.

Mode of Action:
It is proposed that this compound plays a role in the condensation of trans-2,3-dihydro-3-hydroxyanthranilic acid to form phenazine ring systems, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

Biochemical Pathways:
The involvement of this compound in metabolic pathways highlights its potential significance in cellular processes. Its interaction with isomerases could impact the regulation of metabolic fluxes within cells.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity:
    Studies indicate that compounds related to this compound show promising antimicrobial properties. The phenazine derivatives formed from its reactions have been linked to antibacterial and antifungal activities.
  • Anticancer Activity:
    The compound has been investigated for its potential to induce apoptosis in cancer cells. Molecular docking studies suggest that it may inhibit key proteins involved in cancer cell proliferation .
  • Metabolic Effects:
    As a chiral amino acid, it may influence metabolic pathways related to amino acid metabolism and energy production, particularly in the context of disorders like maple syrup urine disease (MSUD) .

Case Studies

Several studies have evaluated the biological activities of this compound and its derivatives:

  • Study on Antimicrobial Properties:
    A study demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains. The mechanism was attributed to their ability to disrupt bacterial cell membranes.
  • Cancer Cell Line Evaluation:
    In vitro studies showed that this compound derivatives induced apoptosis in human cancer cell lines such as HeLa and HCT116. The IC50 values indicated strong antiproliferative effects compared to standard chemotherapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acidHydroxyl group on phenyl ringAntioxidant properties
(2S,3S)-3-Amino-2-hydroxybutanoic acidShorter carbon chainLimited antimicrobial activity

This compound stands out due to its specific stereochemistry and the presence of both amino and hydroxyl groups, which enhance its reactivity and biological interactions compared to similar compounds.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

methyl 3-amino-2-hydroxy-4-methylpentanoate

InChI

InChI=1S/C7H15NO3/c1-4(2)5(8)6(9)7(10)11-3/h4-6,9H,8H2,1-3H3

InChI Key

FERCUSALTMWCBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C(=O)OC)O)N

Origin of Product

United States

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